

A Spectroscopic Showdown: 3- and 5-Nitrophenyl Pyrazole Isomers Compared

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Compound of Interest

Compound Name: 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

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For researchers and professionals in drug development, a detailed understanding of isomeric differences is crucial for targeted molecular design. This guide provides a comprehensive spectroscopic comparison of 3-(3-nitrophenyl)-1H-pyrazole and 5-(3-nitrophenyl)-1H-pyrazole, offering key data and experimental insights to inform research and development efforts.

This guide presents a side-by-side spectroscopic analysis of the 3- and 5-nitrophenyl pyrazole isomers, detailing their ^1H NMR, ^{13}C NMR, IR, UV-Vis, and Mass Spectrometry data. The information is intended to aid in the unambiguous identification and characterization of these compounds. Due to the limited availability of public spectroscopic data for the parent 5-(3-nitrophenyl)-1H-pyrazole, data for a closely related derivative, 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, is presented for comparative purposes, with the structural differences duly noted.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two isomers. It is important to note that the data for the 5-nitrophenyl pyrazole isomer is for a substituted derivative and direct comparison should be made with caution.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm) and Multiplicity
3-(3-Nitrophenyl)-1H-pyrazole	13.94 (br s, 1H, NH), 8.03 (d, J=2.4 Hz, 1H), 7.03 (t, J=2.4 Hz, 1H) and other aromatic protons.
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	8.44 (s, 1H), 8.11 (d, J=8.2 Hz, 1H), 7.98 (d, J=7.9 Hz, 1H), 7.70 (s, 2H, NH ₂), 7.53 (t, J=8.0 Hz, 1H), 7.32 (t, J=7.8 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 6.94 (t, J=7.2 Hz, 1H).[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)
3-(3-Nitrophenyl)-1H-pyrazole	Data not readily available in searched sources.
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99.[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)
3-(3-Nitrophenyl)-1H-pyrazole	Data available in spectral databases. Typically shows N-H stretching, C-H stretching (aromatic), C=N stretching, and N-O stretching (nitro group).
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	3442, 3305, 3221 (N-H), 3058 (C-H, aromatic), 2205 (C≡N), 1600, 1583 (C=N, C=C), 1514, 1485 (NO ₂).[1]

Table 4: UV-Vis Spectroscopy Data

Compound	λ_{max} (nm)
3-(3-Nitrophenyl)-1H-pyrazole	Data not readily available in searched sources.
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde	~277, 245, 220.[2][3]

Table 5: Mass Spectrometry Data

Compound	Molecular Ion (m/z) and Key Fragments
3-(3-Nitrophenyl)-1H-pyrazole	$[M]^+$ at m/z 189. Key fragments may include loss of NO_2 and fragmentation of the pyrazole ring.
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	ESI-MS data would show $[M+H]^+$ or $[M-H]^-$ depending on the mode. Fragmentation would involve the loss of small molecules like HCN, and cleavage of the substituent groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Nitrophenyl Pyrazole Isomers

General Procedure for the Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole: A common method for the synthesis of 3-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β -diketone with a hydrazine. For 3-(3-nitrophenyl)-1H-pyrazole, a suitable starting material would be a 1,3-dicarbonyl compound bearing a 3-nitrophenyl group, which is then reacted with hydrazine hydrate.

General Procedure for the Synthesis of 5-(3-Nitrophenyl)-1H-pyrazole: The synthesis of 5-substituted pyrazoles can also be achieved through variations of the Knorr synthesis or other cyclization reactions. For instance, the reaction of an α,β -unsaturated ketone (chalcone) with hydrazine hydrate can yield pyrazolines, which can be subsequently oxidized to pyrazoles.[2][3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Spectroscopy:** Spectra are typically recorded on a 400 or 500 MHz spectrometer. Data is reported in ppm relative to TMS (δ 0.00).
- **^{13}C NMR Spectroscopy:** Spectra are recorded on the same instrument, typically at 100 or 125 MHz. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Solid samples are typically prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.
- **Data Acquisition:** Spectra are recorded using an FTIR spectrometer over a range of 4000-400 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy:

- **Sample Preparation:** A dilute solution of the compound (typically 10^{-5} to 10^{-6} M) is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).
- **Data Acquisition:** The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer, typically in the 200-400 nm range.

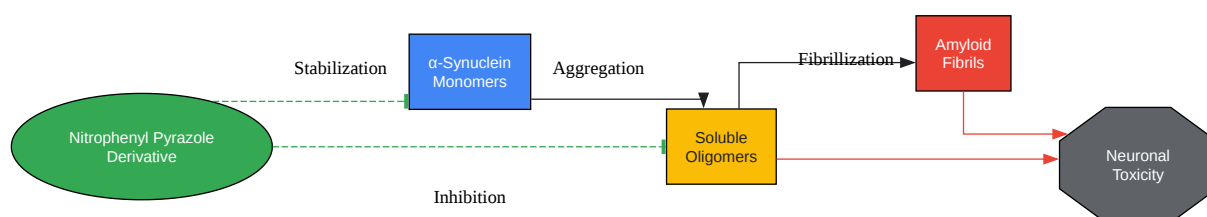
Mass Spectrometry (MS):

- **Sample Introduction:** Samples can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

- Data Acquisition: The mass spectrum is recorded, showing the molecular ion and fragment ions.

Biological Activity and Signaling Pathway Visualization

Recent studies have highlighted the potential of nitrophenyl pyrazole derivatives in modulating the aggregation of α -synuclein, a protein implicated in Parkinson's disease. Specifically, N-(3-Nitrophenylpyrazole) curcumin has been shown to inhibit the fibrillization of α -synuclein.[4][5] This inhibitory action represents a promising therapeutic strategy for neurodegenerative diseases.



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Caption: Inhibition of α -synuclein aggregation by nitrophenyl pyrazole derivatives.

This guide provides a foundational spectroscopic comparison of 3- and 5-nitrophenyl pyrazole isomers. While a complete dataset for the parent 5-isomer remains elusive in publicly accessible literature, the provided information on a closely related derivative offers valuable comparative insights. The highlighted biological activity in the context of α -synuclein aggregation underscores the therapeutic potential of this class of compounds, warranting further investigation and development.

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